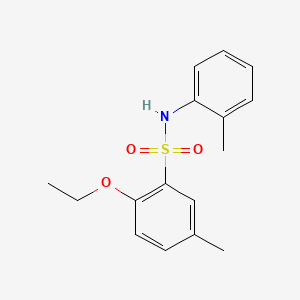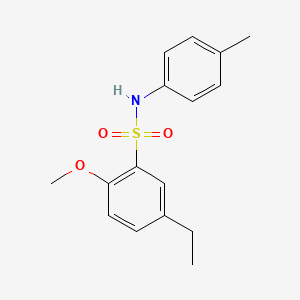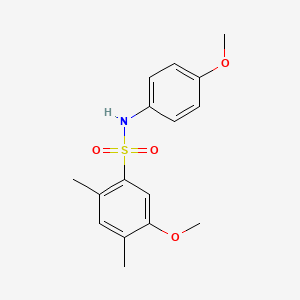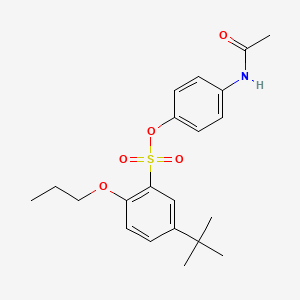
4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound is commonly referred to as 2C-B-NBOMe, and it belongs to the family of phenethylamines. The compound has gained attention due to its unique properties, which make it a valuable tool for scientific research.
Wirkmechanismus
The mechanism of action of 2C-B-NBOMe involves the binding of the compound to the 5-HT2A receptor. This results in the activation of the receptor, which leads to a cascade of signaling events that ultimately affect mood, cognition, and perception. The compound has also been found to have some affinity for other receptors, including the 5-HT2B and 5-HT2C receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-B-NBOMe are not well understood. However, the compound has been found to have some similarities to other psychedelics, including LSD and psilocybin. The compound has been found to produce visual hallucinations, altered perception of time and space, and changes in mood and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2C-B-NBOMe in lab experiments include its high affinity for the 5-HT2A receptor, which makes it a valuable tool for studying the effects of psychedelics on the brain. The compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, the limitations of using 2C-B-NBOMe in lab experiments include the lack of understanding of its biochemical and physiological effects, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2C-B-NBOMe. One direction is to further investigate the biochemical and physiological effects of the compound, which can help to better understand its mechanism of action. Another direction is to explore the potential therapeutic applications of the compound, particularly in the treatment of mood disorders and anxiety. Additionally, there is a need for more research on the long-term effects of the compound, particularly in terms of its potential for addiction and other adverse effects.
Synthesemethoden
The synthesis of 2C-B-NBOMe involves the reaction of 2C-B with 2-naphthylamine and sulfuric acid. The reaction results in the formation of the sulfonamide derivative of 2C-B. The compound can be purified through various methods, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2C-B-NBOMe has been used in various scientific research studies, including studies on the central nervous system and receptor binding. The compound has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. The compound has also been used in studies on the effects of psychedelics on the brain.
Eigenschaften
IUPAC Name |
4-bromo-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c1-23-16-11-18(17(24-2)10-15(16)19)25(21,22)20-14-8-7-12-5-3-4-6-13(12)9-14/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJIJHBUUKXJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














